molecular formula C8H8N2O2 B13145814 1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol

1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol

Cat. No.: B13145814
M. Wt: 164.16 g/mol
InChI Key: NECPYXBURAVBGQ-UHFFFAOYSA-N
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Description

1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol is a chemical building block featuring the benzo[c][1,2,5]oxadiazole (benzofurazan) scaffold, a structure of significant interest in medicinal chemistry and chemical biology. This compound serves as a versatile synthetic intermediate for developing novel therapeutic agents and research tools. The benzoxadiazole moiety is recognized for its potent pharmacological potential. It is a key structural feature in small-molecule inhibitors that target protein-protein interactions, such as the c-Myc-Max heterodimerization, a pivotal interaction in numerous human cancers . Furthermore, this core structure is being explored in the design of new boron-based hybrids investigated as potential hypoxia inhibitors for anticancer applications . The scaffold has also been studied for its potential as an antitrypanosomal agent, with studies indicating it may act by perturbing the mitochondrial electron transport chain . With a reactive ethanol functional group, this compound is readily amenable to further chemical modification, enabling researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies or to conjugate the benzoxadiazole fluorophore to other molecules. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-(2,1,3-benzoxadiazol-5-yl)ethanol

InChI

InChI=1S/C8H8N2O2/c1-5(11)6-2-3-7-8(4-6)10-12-9-7/h2-5,11H,1H3

InChI Key

NECPYXBURAVBGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=NON=C2C=C1)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Benzo C 1 2 3 Oxadiazol 5 Yl Ethanol

De Novo Synthesis Approaches to the Benzo[c]sci-hub.seresearchgate.netnih.govoxadiazole Ring System

The construction of the benzo[c] sci-hub.seresearchgate.netnih.govoxadiazole (benzofurazan) ring is a critical first step in the synthesis of its derivatives. This aromatic heterocyclic system is typically synthesized through cyclization reactions of appropriately substituted benzene (B151609) precursors. researchgate.net

One of the most common methods involves the reductive cyclization of 2-nitroaniline (B44862) derivatives. In this approach, a substituted 2-nitroaniline is reduced, often using reagents like sodium azide (B81097) or lead acetate, which facilitates the intramolecular condensation to form the oxadiazole ring. Another prevalent method is the dehydration of o-benzoquinone dioxime. This reaction can be carried out using a variety of dehydrating agents, including thionyl chloride or acetic anhydride, to yield the benzofurazan (B1196253) ring system.

A generalized scheme for the formation of the benzofurazan ring from an ortho-substituted nitrobenzene (B124822) is presented below:

Table 1: Common De Novo Synthesis Routes for the Benzo[c] sci-hub.seresearchgate.netnih.govoxadiazole Ring

Starting Material Key Reagent(s) General Reaction Type
o-Nitroaniline Sodium Azide / Heat Reductive Cyclization
o-Phenylenediamine Oxidizing Agent (e.g., Sodium Hypochlorite) Oxidative Cyclization

These foundational methods provide access to a range of substituted benzofurazans, which can then be further modified. rsc.orgscispace.comresearchgate.net

Functionalization and Derivatization Strategies at the 5-Position leading to the Ethanol (B145695) Moiety

Once the benzo[c] sci-hub.seresearchgate.netnih.govoxadiazole core is synthesized, the next strategic step is the introduction of the ethanol moiety at the 5-position. This is typically achieved through a two-step process: acylation followed by reduction.

First, an acetyl group is introduced onto the benzofurazan ring, most commonly via a Friedel-Crafts acylation reaction. This involves reacting benzo[c] sci-hub.seresearchgate.netnih.govoxadiazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction yields the key intermediate, 1-(benzo[c] sci-hub.seresearchgate.netnih.govoxadiazol-5-yl)ethanone.

The subsequent step is the reduction of the ketone functionality of this intermediate to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are effective for this transformation, yielding the target compound, 1-(benzo[c] sci-hub.seresearchgate.netnih.govoxadiazol-5-yl)ethanol, as a racemic mixture.

Stereoselective and Asymmetric Synthesis of Chiral 1-(Benzo[c]sci-hub.seresearchgate.netnih.govoxadiazol-5-yl)ethanol

The secondary alcohol, 1-(benzo[c] sci-hub.seresearchgate.netnih.govoxadiazol-5-yl)ethanol, contains a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). For many applications, particularly in pharmacology, it is often necessary to synthesize a single enantiomer. wikipedia.org This is accomplished through asymmetric synthesis.

A highly effective method for achieving enantiomerically enriched alcohols is the asymmetric reduction of the corresponding ketone precursor. This involves using chiral reducing agents or catalysts that preferentially form one enantiomer over the other.

Commonly used catalytic systems for this purpose include:

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst.

Noyori Asymmetric Hydrogenation: This technique employs ruthenium-based catalysts with chiral phosphine (B1218219) ligands to achieve highly enantioselective hydrogenation of ketones.

These methods can produce 1-(benzo[c] sci-hub.seresearchgate.netnih.govoxadiazol-5-yl)ethanol with high enantiomeric excess (ee).

An alternative strategy involves the use of a chiral auxiliary. sigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgscielo.org.mx For the synthesis of the target alcohol, a precursor such as benzo[c] sci-hub.seresearchgate.netnih.govoxadiazole-5-carbaldehyde could be reacted with a chiral nucleophile or a reagent attached to a chiral auxiliary. researchgate.netrsc.org After the diastereoselective reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. Evans oxazolidinones are well-known examples of such auxiliaries, often used to direct stereoselective alkylation or aldol (B89426) reactions. researchgate.netrsc.org

Green Chemistry Principles in the Synthesis of 1-(Benzo[c]sci-hub.seresearchgate.netnih.govoxadiazol-5-yl)ethanol and its Analogs

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. nih.gov The principles of green chemistry can be applied to the synthesis of 1-(benzo[c] sci-hub.seresearchgate.netnih.govoxadiazol-5-yl)ethanol to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net

Key green chemistry strategies applicable to this synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields for both the ring formation and functionalization steps. nih.gov

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and efficiency, often under milder conditions. nih.gov

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as water, ethanol, or supercritical CO₂.

Catalytic Reagents: Employing catalytic methods, such as the asymmetric reductions mentioned previously, is inherently greener than using stoichiometric reagents, as it reduces waste.

Comparative Analysis of Synthetic Efficiencies and Scalability

The choice of a synthetic route depends on several factors, including yield, cost, safety, and the ability to scale up the process for larger-scale production.

| Green Chemistry Approaches | Reduced environmental impact, potentially faster reaction times (microwave), improved safety. | May require specialized equipment (microwave reactor), optimization of conditions can be needed. | Varies; depends on the specific technology implemented. |

Advanced Spectroscopic and Structural Elucidation of 1 Benzo C 1 2 3 Oxadiazol 5 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 1-(Benzo[c] rsc.orgicm.edu.plresearchgate.netoxadiazol-5-yl)ethanol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

Multi-dimensional NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings. For 1-(Benzo[c] rsc.orgicm.edu.plresearchgate.netoxadiazol-5-yl)ethanol, a COSY spectrum would show a correlation between the methine proton of the ethanol (B145695) moiety and the methyl protons, as well as couplings between the aromatic protons on the benzoxadiazole ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the methine and methyl groups of the ethanol side chain, as well as the protonated carbons of the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the methine proton and the aromatic carbon to which the ethanol group is attached, and between the aromatic protons and neighboring carbons, confirming the substitution pattern of the benzoxadiazole ring.

For a related compound, ±1-(1H-Benzoimidazol-2-YL) Ethanol, ¹H and ¹³C NMR data have been reported, which can serve as a reference for the expected chemical shifts in 1-(Benzo[c] rsc.orgicm.edu.plresearchgate.netoxadiazol-5-yl)ethanol. icm.edu.pl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Benzo[c] rsc.orgicm.edu.plresearchgate.netoxadiazol-5-yl)ethanol (Note: This is a hypothetical table based on general principles and data from related compounds.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.5 - 8.5 110 - 150
Methine CH ~5.0 ~70
Methyl CH₃ ~1.5 ~25

Since 1-(Benzo[c] rsc.orgicm.edu.plresearchgate.netoxadiazol-5-yl)ethanol contains a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). unipi.it The CSA forms diastereomeric complexes with the enantiomers, which results in separate signals for the enantiomers in the NMR spectrum. The integration of these signals allows for the quantification of the ee.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of 1-(Benzo[c] rsc.orgicm.edu.plresearchgate.netoxadiazol-5-yl)ethanol would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic absorptions for the aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and C-C stretching within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. icm.edu.plmdpi.com The C-N stretching of the oxadiazole ring would also give rise to signals in the fingerprint region. icm.edu.pl

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The C-C bonds of the aromatic ring and the methyl group would likely produce strong Raman signals. icm.edu.plnih.gov

Table 2: Expected Vibrational Frequencies for 1-(Benzo[c] rsc.orgicm.edu.plresearchgate.netoxadiazol-5-yl)ethanol (Note: This is a hypothetical table based on general principles and data from related compounds.)

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch 3200-3600 (broad) Weak
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-3000 Strong
Aromatic C=C Stretch 1400-1600 Strong
C-N Stretch 1250-1350 Moderate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For 1-(Benzo[c] rsc.orgicm.edu.plresearchgate.netoxadiazol-5-yl)ethanol, HRMS would provide an accurate mass measurement that corresponds to its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to gain further structural information. Common fragmentation patterns for a molecule like this might include the loss of a water molecule from the alcohol, cleavage of the ethanol side chain, and fragmentation of the benzoxadiazole ring.

Reactivity Profiles and Mechanistic Investigations of 1 Benzo C 1 2 3 Oxadiazol 5 Yl Ethanol

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The secondary alcohol group is a versatile functional handle that is expected to undergo a range of standard transformations, including esterification, etherification, and oxidation.

Esterification: The reaction of 1-(Benzo[c] libretexts.orgorganicchemistrytutor.comlibretexts.orgoxadiazol-5-yl)ethanol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, is expected to yield the corresponding ester. This reversible reaction, known as the Fischer esterification, proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's hydroxyl group.

Etherification: The hydroxyl group can be converted into an ether linkage, for instance, through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction to form the ether.

Oxidation: As a secondary alcohol, 1-(Benzo[c] libretexts.orgorganicchemistrytutor.comlibretexts.orgoxadiazol-5-yl)ethanol can be oxidized to form the corresponding ketone, 1-(Benzo[c] libretexts.orgorganicchemistrytutor.comlibretexts.orgoxadiazol-5-yl)ethan-1-one. This transformation can be achieved using a variety of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are effective, while stronger oxidizing agents such as potassium dichromate in acidic solution would also yield the ketone. beilstein-journals.orgbit.edu.cn Further oxidation to a carboxylic acid is not possible without cleavage of a carbon-carbon bond. bit.edu.cn

Table 1: Representative Reactions of the Hydroxyl Group

Reaction Type Reagents Product
Esterification Acetic acid, H₂SO₄ (cat.) 1-(Benzo[c] libretexts.orgorganicchemistrytutor.comlibretexts.orgoxadiazol-5-yl)ethyl acetate

Electrophilic Aromatic Substitution on the Benzo[c]libretexts.orgorganicchemistrytutor.comlibretexts.orgoxadiazole Nucleus

The benzo[c] libretexts.orgorganicchemistrytutor.comlibretexts.orgoxadiazole ring system is known to be highly electron-deficient. This characteristic strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). The fused oxadiazole moiety withdraws electron density from the benzene (B151609) ring, making it significantly less reactive than benzene itself.

Conversely, the 1-hydroxyethyl substituent at the C5 position is an activating group. Through the inductive effect and hyperconjugation, alkyl groups donate electron density, and the hydroxyl group can donate a lone pair of electrons via resonance. Such groups are typically ortho- and para-directing. libretexts.orgorganicchemistrytutor.comunizin.org

This creates a conflict of reactivity. The powerful deactivating nature of the benzofurazan (B1196253) ring system is the dominant factor, meaning that EAS reactions are generally difficult to achieve and would require harsh conditions. If a reaction were to occur, the directing effect of the C5 substituent would favor substitution at the C4 and C6 positions. The formation of the sigma complex (arenium ion) intermediate is most stable when the positive charge is not placed on the carbon atom adjacent to the electron-withdrawing oxadiazole ring.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Type Reagents Major Predicted Product(s)
Nitration HNO₃, H₂SO₄ 1-(4-Nitrobenzo[c] libretexts.orgorganicchemistrytutor.comlibretexts.orgoxadiazol-5-yl)ethanol
Halogenation Br₂, FeBr₃ 1-(4-Bromobenzo[c] libretexts.orgorganicchemistrytutor.comlibretexts.orgoxadiazol-5-yl)ethanol
Sulfonation SO₃, H₂SO₄ 5-(1-Hydroxyethyl)benzo[c] libretexts.orgorganicchemistrytutor.comlibretexts.orgoxadiazole-4-sulfonic acid

Nucleophilic Reactions at the Benzo[c]libretexts.orgorganicchemistrytutor.comlibretexts.orgoxadiazole Ring System

Given the electron-deficient character of the benzofurazan nucleus, it is highly susceptible to nucleophilic attack. The most prominent reaction in this class is nucleophilic aromatic substitution (SNAr). These reactions proceed readily when a suitable leaving group, such as a halogen, is present on the aromatic ring. For instance, chloro-substituted benzofurazans undergo facile substitution with a variety of C-, N-, O-, and S-nucleophiles. mdpi.comresearchgate.net

While 1-(Benzo[c] libretexts.orgorganicchemistrytutor.comlibretexts.orgoxadiazol-5-yl)ethanol does not possess an inherent leaving group on the aromatic ring, the principle remains. The electron-withdrawing nature of the fused oxadiazole ring stabilizes the negative charge in the Meisenheimer complex intermediate, which facilitates the substitution. In the absence of a leaving group, nucleophilic addition could potentially occur, especially with very strong nucleophiles, possibly leading to ring-opening or dearomatization products.

Ring-Opening and Ring-Closure Reactions of the Oxadiazole Moiety

The 1,2,5-oxadiazole (furazan) ring is generally characterized by considerable thermal stability. nih.govresearchgate.net However, under specific conditions, such as photochemical irradiation or in the presence of certain reagents, the ring can undergo cleavage. For example, benzofurazan N-oxides (benzofuroxans) are known to react with enamines to form quinoxaline (B1680401) 1,4-dioxides, a process that involves the opening of the oxadiazole N-oxide ring. organicchemistrytutor.comyoutube.com Photolysis of benzofurazan derivatives can also lead to ring-opening, yielding dinitrile monoxide species.

Ring-closure reactions are most relevant in the context of the synthesis of the benzo[c] libretexts.orgorganicchemistrytutor.comlibretexts.orgoxadiazole system itself. Common synthetic routes involve the cyclization of ortho-substituted benzene derivatives, such as the dehydration of o-benzoquinone dioximes or the reduction of o-nitroaniline derivatives followed by oxidative cyclization.

Mechanistic Pathways of Key Chemical Transformations and Selectivity Considerations

Reactions of the Hydroxyl Group:

Fischer Esterification: The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and after proton transfer, a molecule of water is eliminated, followed by deprotonation to yield the ester.

Williamson Ether Synthesis: This is a classic SN2 mechanism. The selectivity is high for primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions.

Oxidation to Ketone: The oxidation with chromate-based reagents proceeds through the formation of a chromate (B82759) ester intermediate. A base (often water) then removes a proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of the carbon-oxygen double bond.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution (SNAr):

This is a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient aromatic carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex. In the second, typically faster step, the leaving group departs, and aromaticity is restored. The high stability of the Meisenheimer complex, due to charge delocalization onto the electron-withdrawing oxadiazole ring, is the key to this reaction's feasibility.

Computational Chemistry and Theoretical Studies of 1 Benzo C 1 2 3 Oxadiazol 5 Yl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately determine the ground-state geometry and various molecular properties. For 1-(Benzo[c] nih.govresearchgate.netnih.govoxadiazol-5-yl)ethanol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a foundational understanding of its intrinsic characteristics. icm.edu.pl

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. icm.edu.plespublisher.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

These indices provide a quantitative framework for predicting how 1-(Benzo[c] nih.govresearchgate.netnih.govoxadiazol-5-yl)ethanol will behave in different chemical environments.

Illustrative Data: Calculated FMO Energies and Reactivity Indices

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.58
Lowest Unoccupied Molecular Orbital EnergyELUMO
Energy GapΔE4.63
Ionization PotentialI6.58
Electron AffinityA1.95
Electronegativityχ4.265
Chemical Hardnessη2.315
Chemical SoftnessS0.432

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MESP map illustrates the electrostatic potential on the electron density surface, providing a guide to where a molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.net

The different colors on an MESP map represent varying potential values:

Red: Indicates regions of high negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen). These are the most likely sites for electrophilic attack.

Blue: Represents regions of high positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These areas are susceptible to nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential, often characteristic of nonpolar parts of the molecule. nih.gov

For 1-(Benzo[c] nih.govresearchgate.netnih.govoxadiazol-5-yl)ethanol, the MESP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the oxadiazole ring and the hydroxyl group, identifying them as key sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydroxyl hydrogen.

DFT calculations are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. By computing the magnetic shielding tensors and vibrational modes, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR)/Raman spectra. icm.edu.pl

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are often scaled and compared with experimental data to aid in the assignment of peaks in the measured spectra. The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. nih.gov

Vibrational Frequencies: Theoretical calculations can determine the fundamental vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in IR and Raman spectra. The calculated wavenumbers are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. This allows for a detailed assignment of vibrational modes, such as C-H stretches, C=C stretches, and C-O bends. icm.edu.pl

Illustrative Data: Comparison of Theoretical and Experimental NMR Chemical Shifts (δ, ppm)

Atom Position¹³C Calculated¹³C Experimental¹H Calculated¹H Experimental
Benzoxadiazole Ring C4145.1144.87.857.81
Benzoxadiazole Ring C5a143.9143.5--
Benzoxadiazole Ring C6119.2118.97.687.65
Benzoxadiazole Ring C7110.5110.27.957.91
Ethanol (B145695) CH63.563.25.014.98
Ethanol CH₃25.425.11.551.52

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.org TD-DFT calculations can predict the photophysical behavior of a molecule by simulating its response to light. This is essential for understanding properties like color and fluorescence. researchgate.net

Key parameters obtained from TD-DFT include:

Vertical Excitation Energies: The energy required to promote an electron from a lower to a higher molecular orbital without a change in geometry.

Oscillator Strengths (f): A measure of the probability of a particular electronic transition occurring. Higher values correspond to more intense absorption peaks.

Absorption Wavelengths (λmax): The wavelengths at which the molecule absorbs light most strongly, which can be directly compared to an experimental UV-Vis absorption spectrum. icm.edu.plresearchgate.net

For 1-(Benzo[c] nih.govresearchgate.netnih.govoxadiazol-5-yl)ethanol, TD-DFT can predict its UV-Vis spectrum, identifying the electronic transitions (e.g., π → π*) responsible for its absorption characteristics. espublisher.com

Illustrative Data: Calculated UV-Vis Absorption Properties

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
4.55272.50.152HOMO → LUMO
4.98249.00.235HOMO-1 → LUMO
5.41229.20.188HOMO → LUMO+1

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how 1-(Benzo[c] nih.govresearchgate.netnih.govoxadiazol-5-yl)ethanol behaves in different environments, such as in solution or interacting with a biological target. nih.govacs.org

MD simulations are particularly useful for:

Conformational Analysis: The ethanol side chain of the molecule can rotate, leading to different spatial arrangements (conformers). MD can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Intermolecular Interactions: MD can simulate the interaction of the molecule with solvent molecules (e.g., water or ethanol), providing insights into its solubility and solvation dynamics. It can also be used to model the binding of the molecule to a receptor, like an enzyme active site, which is crucial for drug design. Key metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of these interactions over time. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural features of molecules with their physicochemical properties. nih.govnih.gov The fundamental principle is that the structure of a molecule dictates its properties. doi.org

The process of building a QSPR model involves:

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for a set of related molecules. These descriptors can encode constitutional, topological, geometrical, or electronic information. doi.org

Model Building: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is created that links the descriptors to an experimentally measured property (e.g., boiling point, solubility, biological activity). nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using cross-validation techniques and external test sets of molecules not used in the model's creation.

For the benzo[c] nih.govresearchgate.netnih.govoxadiazole class of compounds, QSPR models could be developed to predict properties like antioxidant activity or inhibitory potential against a specific biological target, thereby guiding the design of new derivatives with enhanced characteristics. researchgate.net

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry and theoretical studies provide invaluable insights into the reactivity and reaction mechanisms of heterocyclic compounds. While specific theoretical studies on the reaction mechanisms and transition states of 1-(Benzo[c] doi.orgsemanticscholar.orgnih.govoxadiazol-5-yl)ethanol are not extensively documented in publicly available literature, a broader understanding can be gleaned from computational analyses of the core benzo[c] doi.orgsemanticscholar.orgnih.govoxadiazole (also known as benzofurazan) ring system and its derivatives.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of benzofurazan (B1196253) derivatives. doi.orgsemanticscholar.orgresearchgate.net These computational methods allow for the calculation of various molecular properties and reactivity descriptors that help in predicting the behavior of these molecules in chemical reactions.

One of the key areas of investigation for benzofurazan derivatives has been their reactivity towards nucleophiles, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. doi.orgresearchgate.net For instance, studies on 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) have utilized DFT to understand its reactions with various nucleophiles like anilines and thiophenols. doi.org

Theoretical calculations can elucidate the reaction pathway by identifying and characterizing the transition states involved in the rate-limiting steps of the reaction. doi.orgresearchgate.net Analysis of the transition state geometry and its associated energy barrier provides crucial information about the feasibility and kinetics of the reaction. Furthermore, examination of the charge distribution in the transition state can help to distinguish between different possible mechanisms, such as a standard SNAr pathway or a single electron transfer (SET) mechanism. doi.orgresearchgate.net

Key chemical reactivity descriptors that are often calculated using DFT to rationalize and predict the reactivity of benzofurazan derivatives include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. doi.org

Electron Affinity (EA): The energy released when an electron is added to a molecule. doi.org

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.net

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier molecular orbitals are crucial in determining the chemical reactivity and the site of nucleophilic or electrophilic attack. researchgate.net

These descriptors have been successfully correlated with experimental reaction rates for the reaction of benzofurazan derivatives with various nucleophiles. doi.org For example, a good correlation has been found between descriptors like ionization potential and nucleophilicity and the reaction rates of NBD-Cl with substituted anilines. doi.org

The following interactive table provides representative data on calculated reactivity descriptors for a model electrophile, 4-chloro-7-nitrobenzofurazan, which helps in understanding its electrophilic character.

CompoundMethodIonization Potential (eV)Electron Affinity (eV)Electrophilicity Index (ω)
4-chloro-7-nitrobenzofurazanDFT/B3LYP8.53.23.5

Note: The data in this table is illustrative and based on findings for similar compounds in the literature. Actual values would require specific calculations for the listed compound under defined computational parameters.

Molecular Interactions and Mechanistic Biological Studies of 1 Benzo C 1 2 3 Oxadiazol 5 Yl Ethanol Derivatives Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for Molecular Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzofurazan (B1196253) and related benzofuran (B130515) derivatives, SAR studies have provided critical insights into the structural requirements for potent and selective engagement with molecular targets. mdpi.comnih.gov

Key findings from SAR analyses indicate that specific substitutions on the heterocyclic ring system are crucial for activity. For instance, in a series of benzofuran derivatives, the introduction of ester or other heterocyclic rings at the C-2 position was found to be vital for their cytotoxic activity. mdpi.com Similarly, for orientjchem.orgresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine derivatives investigated as colistin (B93849) adjuvants, extended SAR studies revealed that analogs bearing specific alkyl- or arylalkylamines resulted in potent activity. nih.gov In the context of antifungal benzofurazan derivatives, compounds featuring a nitro group at the R(4) position and a conjugated aromatic ring at the R(1) position of a phenyl ring demonstrated high antifungal capabilities. nih.gov These studies highlight how systematic structural modifications can optimize the interaction between the compound and its biological target, thereby enhancing its desired effect. mdpi.comnih.govnih.gov

Derivative ClassStructural FeatureImpact on ActivityTarget/Activity
Benzofuran DerivativesEster or heterocyclic substitution at C-2Crucial for activityCytotoxicity
orientjchem.orgresearchgate.netresearchgate.netOxadiazolo[3,4-b]pyrazinesSpecific alkyl- or arylalkylaminesPotentiation of activityColistin Adjuvant
Antifungal BenzofurazansNitro group at R(4) and conjugated aromatic ring at R(1)High antifungal capabilityAntifungal
Anticancer BenzofuransN-phenethyl carboxamideSignificantly enhances activityAntiproliferative

Investigations into Enzyme Inhibition Mechanisms (e.g., PD-L1, 5-LOX)

Derivatives of benzo[c] orientjchem.orgresearchgate.netresearchgate.netoxadiazole have emerged as potent inhibitors of key enzymes involved in disease pathology, such as Programmed Death-Ligand 1 (PD-L1) and 5-Lipoxygenase (5-LOX).

PD-L1 Inhibition: The PD-1/PD-L1 immune checkpoint is a critical target in cancer immunotherapy. mdpi.com A series of novel benzo[c] orientjchem.orgresearchgate.netresearchgate.netoxadiazole derivatives were specifically designed and evaluated as small-molecule inhibitors of PD-L1. nih.gov Mechanistic studies revealed that these compounds bind to human PD-L1 and effectively block the PD-1/PD-L1 interaction. One particularly potent derivative, compound L7, exhibited an IC50 value of 1.8 nM in a homogeneous time-resolved fluorescence (HTRF) assay and a binding affinity (KD) of 3.34 nM in a surface plasmon resonance (SPR) assay. nih.gov The proposed mechanism for small-molecule inhibitors involves inducing and stabilizing the formation of PD-L1 homodimers, which prevents its interaction with the PD-1 receptor. nih.gov

5-LOX Inhibition: The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of pro-inflammatory leukotrienes, making it a target for inflammatory diseases. frontiersin.orgnih.gov Various heterocyclic compounds, including benzofuran and benzoxazole (B165842) derivatives, have been investigated as 5-LOX inhibitors. nih.govnih.gov A series of 2-substituted benzofuran hydroxyamic acids were found to be potent inhibitors of the enzyme, with the most potent compounds showing IC50 values as low as 40 nM. nih.gov The mechanism of action for some classes of 5-LOX inhibitors, such as iron-ligand inhibitors, involves the chelation of the central iron atom within the enzyme's active site, thereby suppressing its catalytic activity. frontiersin.org

Compound/SeriesTarget EnzymePotency (IC50 / KD)Mechanism of Action
Benzo[c] orientjchem.orgresearchgate.netresearchgate.netoxadiazole (L7)PD-L11.8 nM (IC50), 3.34 nM (KD)Binds to PD-L1, blocks PD-1/PD-L1 interaction
Benzofuran Hydroxyamic Acids5-LOX40 nM (IC50)Enzyme Inhibition
Benzoxazole Derivatives5-LOX0.12-23.88 µM (IC50)Inhibition of LTC4 formation

Receptor Binding and Signaling Pathway Modulation at the Molecular Level

The biological effects of benzo[c] orientjchem.orgresearchgate.netresearchgate.netoxadiazole derivatives are often mediated through direct binding to specific receptors and subsequent modulation of intracellular signaling pathways.

Studies on related benzofuranone structures have provided detailed molecular insights into receptor engagement. For example, a series of 6-aminomethylbenzofuranones were investigated for their affinity to serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. nih.gov Computational and biological studies identified that the ability of these compounds to form one or two hydrogen bonds with key serine residues (S3.36 and S5.46) within the receptor binding pockets dictates their affinity and selectivity. nih.gov Furthermore, oxadiazole moieties have been incorporated into other molecular scaffolds to target various receptors, including opioid receptors, where they can contribute significantly to ligand binding and mediate analgesic properties. mdpi.com

In terms of signaling, benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is often dysregulated in cancer. researchgate.netnih.gov One study demonstrated that a specific benzofuran derivative could block both mTORC1 and Akt signaling, which is significant for overcoming resistance mechanisms seen with other mTOR inhibitors. nih.gov

Compound ClassTarget Receptor(s)Key Molecular InteractionSignaling Pathway Modulated
6-Aminomethylbenzofuranones5-HT2A, D2H-bonds with Serine residues S3.36 & S5.46Dopaminergic/Serotonergic
Oxadiazole ImidazodiazepinesKappa Opioid Receptor (KOR)Ki = 49.8 nMOpioid Signaling
Benzofuran DerivativesN/A (Targets mTOR pathway)Inhibition of kinase activityAKT/mTOR Pathway

Studies on the Perturbation of Cellular Biochemical Pathways (e.g., Mitochondrial Electron Chain)

A significant mechanism of action for some benzo[c] orientjchem.orgresearchgate.netresearchgate.netoxadiazole derivatives involves the disruption of fundamental cellular bioenergetic pathways, particularly the mitochondrial electron transport chain (ETC). The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that are essential for aerobic respiration and ATP production. biorxiv.org

Preliminary mechanistic studies of antitrypanosomal benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives have pointed directly to the perturbation of the mitochondrial electron chain, leading to the inhibition of parasite respiration. nih.gov This disruption of energy metabolism is a key factor in their antiparasitic effect. Similarly, studies on other related heterocyclic compounds, such as the benzofuran derivative Moracin N, have shown that they can affect the mitochondrial electron transport chain, leading to mitochondrial dysfunction, a decrease in mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). frontiersin.org This disruption of mitochondrial function can trigger downstream events such as apoptosis. frontiersin.org

Molecular Basis of Selective Antimicrobial or Antiparasitic Activity

The selective toxicity of benzo[c] orientjchem.orgresearchgate.netresearchgate.netoxadiazole derivatives against microbial and parasitic organisms often stems from their ability to target unique biochemical pathways or structures in the pathogen that are absent or significantly different in the host.

As mentioned, the antiparasitic activity of benzo[1,2-c]1,2,5-oxadiazole N-oxides against Trypanosoma cruzi is linked to the inhibition of the parasite's mitochondrial respiration. nih.gov This selective disruption of the parasite's energy metabolism provides a clear molecular basis for their trypanocidal effects. Several derivatives in this class showed 50% inhibitory concentrations (IC50) comparable to the reference drug, nifurtimox. nih.gov

In the realm of antifungal activity, benzofurazan derivatives have been evaluated against various phytopathogenic fungi. nih.gov Their efficacy is structure-dependent, with certain substitutions leading to potent inhibition of mycelial growth. For example, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] orientjchem.orgresearchgate.netresearchgate.netoxadiazol-4-amine displayed an IC50 of 1.91 µg/mL against Rhizoctonia solani. nih.gov For antibacterial applications, the molecular basis can involve targeting specific enzymes. Docking studies of benzofuran-triazine hybrids have shown favorable interactions with dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate synthesis that is a common target for antibiotics. nih.gov

Compound ClassOrganismActivity (IC50)Molecular Basis of Selectivity
Benzo[c] orientjchem.orgresearchgate.netresearchgate.netoxadiazole N-oxidesTrypanosoma cruziComparable to nifurtimoxPerturbation of parasite mitochondrial electron chain
Benzofurazan derivative (A3)Rhizoctonia solani1.91 µg/mLInhibition of mycelial growth
Benzofuran-triazine hybridsS. aureus, E. coli32-125 µg/mL (MIC)Inhibition of dihydrofolate reductase (DHFR)

Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking, MD Simulations for Binding Affinity)

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, plays a pivotal role in elucidating the interactions between 1-(Benzo[c] orientjchem.orgresearchgate.netresearchgate.netoxadiazol-5-yl)ethanol derivatives and their biological targets at an atomic level. These methods predict binding modes, estimate binding affinities, and help rationalize observed biological activities. africanjournalofbiomedicalresearch.com

Molecular docking studies have been widely applied to benzofuran and benzofurazan derivatives to predict their binding orientation within the active site of a target protein. orientjchem.orgafricanjournalofbiomedicalresearch.com For instance, docking of benzofuran-triazine hybrids into the active site of S. aureus dihydrofolate reductase (DHFR) revealed key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov Similarly, docking was used to explain the differential affinities of benzofuranone derivatives for serotonin and dopamine receptors, correctly identifying interactions with key serine residues. nih.gov The predicted binding energies from these simulations often correlate with experimentally determined activity. africanjournalofbiomedicalresearch.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time, accounting for the flexibility of both the protein and the ligand. arxiv.org This approach can lead to more accurate predictions of binding affinity by sampling a thermodynamic ensemble of conformations. arxiv.org Furthermore, computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are used to build models that correlate the 3D properties of molecules with their biological activity, guiding the design of new, more potent inhibitors. nih.gov

Compound ClassTarget ProteinComputational MethodKey Findings
Benzofuran-triazine hybridsS. aureus DHFRMolecular DockingIdentified key H-bond and hydrophobic interactions
Benzofuranone derivatives5-HT2A and D2 ReceptorsMolecular DockingExplained affinity/selectivity via H-bonds to serine residues
Benzofuran derivativesBovine Serum Albumin (BSA)Molecular DockingPredicted binding modes and affinities (correlated with experimental kD)
Dibenzofuran derivativesPTP-MEG23D-QSAR, DockingGenerated pharmacophore model; identified key binding features

Future Research Directions and Outlook in 1 Benzo C 1 2 3 Oxadiazol 5 Yl Ethanol Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Future synthetic research will likely pivot towards greener and more efficient methodologies for the preparation of 1-(Benzo[c] nih.govnih.govmdpi.comoxadiazol-5-yl)ethanol and its derivatives. Current multi-step syntheses of benzofuran (B130515) derivatives can be resource-intensive. nih.govresearchgate.net The development of one-pot or tandem reactions that streamline the synthesis from simple precursors would represent a significant advancement. organic-chemistry.orgorganic-chemistry.orgnih.govmdpi.com Such strategies would reduce waste, minimize purification steps, and lower energy consumption, aligning with the principles of green chemistry.

The exploration of novel catalytic systems is another promising avenue. This could involve heterogeneous catalysts for easier separation and recycling, or advanced homogeneous catalysts that operate under milder conditions. Microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times and improve yields for other heterocyclic compounds, could be adapted for the efficient synthesis of the target molecule and its analogues. researchgate.net

Proposed MethodPotential AdvantagesKey Research Focus
One-Pot SynthesisReduced reaction time, less solvent waste, higher overall yield.Development of compatible sequential catalytic systems.
Microwave-Assisted SynthesisRapid heating, shorter reaction times, improved yields.Optimization of reaction parameters (temperature, time, power).
Heterogeneous CatalysisEasy catalyst recovery and reuse, simplified product purification.Design of robust and selective solid-supported catalysts.
Flow ChemistryPrecise control over reaction conditions, enhanced safety, scalability.Development of continuous flow reactors for key synthetic steps.

Exploration of Advanced Chiral Derivatization and Applications

The chiral center in 1-(Benzo[c] nih.govnih.govmdpi.comoxadiazol-5-yl)ethanol is a key feature for future exploitation. The development of highly stereoselective methods to produce enantiopure (R)- and (S)-1-(Benzo[c] nih.govnih.govmdpi.comoxadiazol-5-yl)ethanol is a primary objective. Biocatalytic ketone reduction, using isolated enzymes (carbonyl reductases/alcohol dehydrogenases) or whole-cell systems, offers a green and highly selective approach to access these chiral alcohols. nih.govnih.govmdpi.comalmacgroup.compsu.edu Chemoenzymatic methods, which combine chemical synthesis with enzymatic resolution, could also be employed to resolve racemic mixtures with high efficiency. mdpi.comrsc.org

Once obtained, these enantiopure alcohols can serve as valuable chiral building blocks. Future work could explore their use as chiral ligands in asymmetric catalysis, where the benzoxadiazole unit could modulate the electronic properties of the metal center, potentially leading to novel reactivity and selectivity. Furthermore, derivatization of the hydroxyl group could lead to a wide array of chiral esters, ethers, and amines with unique properties and potential applications in stereoselective synthesis or as chiral resolving agents.

TechniqueExpected OutcomePotential Application
Biocatalytic Asymmetric ReductionHigh enantiomeric excess (>99% ee) for (R)- or (S)-enantiomers.Synthesis of enantiopure pharmaceuticals and fine chemicals.
Chemoenzymatic Kinetic ResolutionSeparation of racemic mixtures into enantiopure alcohol and ester.Access to both enantiomers from a single racemic precursor.
Derivatization to Chiral LigandsCreation of novel ligands for asymmetric metal catalysis.Development of new catalysts for stereoselective transformations.

Integration into Hybrid Material Systems for Enhanced Functionality

The integration of the 1-(Benzo[c] nih.govnih.govmdpi.comoxadiazol-5-yl)ethanol scaffold into larger, functional systems is a significant area for future research. The benzoxadiazole unit is known for its electron-accepting properties, making it an attractive component for organic electronic materials. rsc.orgmetu.edu.tr Future efforts could focus on the synthesis of polymers incorporating this moiety, either in the main chain or as a pendant group, by polymerizing derivatives of 1-(Benzo[c] nih.govnih.govmdpi.comoxadiazol-5-yl)ethanol. Such polymers could exhibit interesting photophysical and electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs).

Another exciting frontier is the use of this compound or its derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs). rsc.orgmdpi.commdpi.com The specific functional groups (hydroxyl and the N-O heterocycle) could coordinate with metal ions to form porous, crystalline materials. rsc.org The properties of these MOFs, such as pore size, surface area, and catalytic activity, could be tuned by modifying the linker. Such materials could find applications in gas storage and separation, catalysis, and sensing.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the structure-property relationships of 1-(Benzo[c] nih.govnih.govmdpi.comoxadiazol-5-yl)ethanol is crucial for its rational design in various applications. Advanced spectroscopic techniques will play a key role. For instance, detailed photophysical studies, including steady-state and time-resolved fluorescence spectroscopy, will be essential to characterize its emission properties and potential for sensing applications. nih.govresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be indispensable for providing insights that are difficult to obtain experimentally. nih.govsemanticscholar.orgresearchgate.net These methods can be used to predict the ground and excited-state geometries, electronic structures, absorption and emission spectra, and molecular orbital energies (HOMO/LUMO). semanticscholar.orgresearchgate.net Such calculations can elucidate the nature of electronic transitions, predict reactivity, and guide the design of new derivatives with tailored photophysical or electronic properties. nih.gov

TechniqueInformation GainedImpact on Research
Time-Resolved SpectroscopyExcited-state lifetimes, quantum yields, energy transfer dynamics.Understanding photophysical behavior for sensor and optoelectronic applications.
Cyclic VoltammetryHOMO/LUMO energy levels, redox potentials.Designing materials for organic electronics. researchgate.net
DFT CalculationsOptimized molecular geometry, electronic structure, reactivity indices. semanticscholar.orgPredicting stability and reaction pathways.
TD-DFT CalculationsSimulated UV-Vis absorption and emission spectra, nature of electronic transitions. nih.govGuiding the design of new dyes and fluorescent probes.

Design of Next-Generation Molecular Probes and Tunable Functional Materials based on the Scaffold

Building on a deeper mechanistic understanding, future research can focus on the rational design of advanced functional materials. The benzofurazan (B1196253) scaffold is known to be a component of fluorescent probes. mdpi.comontosight.ai The 1-(Benzo[c] nih.govnih.govmdpi.comoxadiazol-5-yl)ethanol unit could be elaborated into novel molecular sensors. For example, derivatization of the hydroxyl group with specific recognition moieties could lead to chemosensors that exhibit a fluorescent response upon binding to specific ions or biomolecules. nih.govmdpi.com The inherent fluorescence of the benzoxadiazole core, which is often sensitive to the local environment, makes it an excellent candidate for developing probes that respond to changes in polarity, viscosity, or pH.

Furthermore, the development of materials with tunable properties is a highly attractive goal. By systematically modifying the substituents on the benzene (B151609) ring or by extending the conjugation, the electronic and optical properties of the 1-(Benzo[c] nih.govnih.govmdpi.comoxadiazol-5-yl)ethanol scaffold can be fine-tuned. This could lead to the creation of a library of compounds with a range of emission colors, redox potentials, or nonlinear optical properties, suitable for a wide array of applications, from bioimaging to materials science. rsc.orgresearchgate.net The development of small-molecule dyes for near-infrared (NIR-II) imaging is a particularly promising area, given the advantages of imaging in this window for deep-tissue applications. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.